molecular formula C11H17BN2O2S B1591716 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 940284-18-4

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No. B1591716
CAS RN: 940284-18-4
M. Wt: 252.15 g/mol
InChI Key: AFKIHRZPPIRQCI-UHFFFAOYSA-N
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Description

The compound “2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a methylthio group attached at the 2-position of the ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 5-position .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The boronic ester group could undergo Suzuki-Miyaura cross-coupling reactions with suitable partners .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Rosowsky et al. (1981) focused on the synthesis of a pyrimidine acyclonucleoside derivative as part of a program aimed at developing new 5-fluorouracil derivatives with fewer side effects and a broader margin of safety. The compound synthesized showed significant antitumor activity against L1210 mouse leukemia cells and exhibited a 75% increase in survival when given to P388 leukemic mice, with no evidence of host toxicity. This research suggests the potential of pyrimidine derivatives in cancer treatment (Rosowsky, Kim, & Wick, 1981).

Methylglyoxal in Food and Organisms

Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde formed in numerous enzymatic and nonenzymatic reactions, modifying proteins and forming advanced glycation end-products. MG's presence in foodstuffs, its accumulation due to fasting and metabolic disorders, and its dual role of causing degenerative changes in tissues while exhibiting anticancer activity underline its biological significance. The study by Nemet, Varga-Defterdarović, and Turk (2006) highlights the complexity of MG's interactions in biological systems and its potential implications for health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).

Antibacterial Potential of Pyrimidine Derivatives

Sarode and Bhole (2019) explored the synthesis and characterization of novel 2-methylthio-1, 4-dihydropyrimidine derivatives for their antibacterial activity against various bacteria. Compounds with specific substituents showed potent activity, highlighting the therapeutic potential of these derivatives in combating bacterial infections (Sarode & Bhole, 2019).

Novel Pyrimidine Nucleoside Analogues

Hronowski and Szarek (1982) synthesized nine pyrimidine nucleoside analogues with a six-membered ring containing two heteroatoms attached at N-1. These compounds were tested for cell-growth inhibition using mouse and human tumor cell lines, revealing specific analogues with activity levels lower than 5-fluorouracil but still significant, indicating their potential in cancer therapy (Hronowski & Szarek, 1982).

Deoxyribonucleoside Cyclic N-Acylphosphoramidites

Wilk et al. (2000) described the synthesis of pyrimidine 2'-deoxyribonucleoside cyclic N-acylphosphoramidites, offering a new class of monomers for the stereocontrolled synthesis of oligothymidylyl- and oligodeoxycytidylyl- phosphorothioates. This work contributes to the development of nucleic acid chemistry and its applications in biology and medicine (Wilk, Grajkowski, Phillips, & Beaucage, 2000).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its activity would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound would depend on its intended application. Potential areas of interest could include its use in the synthesis of more complex molecules, or its potential biological activity .

properties

IUPAC Name

2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-13-9(17-5)14-7-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKIHRZPPIRQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585963
Record name 2-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS RN

940284-18-4
Record name 2-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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